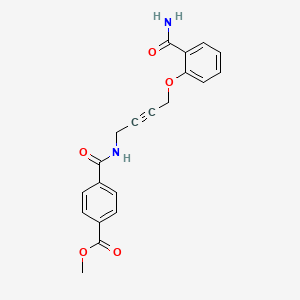

![molecular formula C28H51NO2 B2677394 N-[(5-methylfuran-2-yl)methyl]docosanamide CAS No. 1335042-86-8](/img/structure/B2677394.png)

N-[(5-methylfuran-2-yl)methyl]docosanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

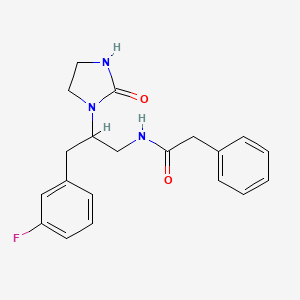

“N-[(5-methylfuran-2-yl)methyl]docosanamide” is a complex organic compound. It contains a docosanamide group (a long chain amide), and a 5-methylfuran-2-yl group (a type of aromatic heterocycle). The exact properties of this compound would depend on the specifics of its structure and the arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-methylfuran compound with a docosanoyl chloride or similar acid chloride, in the presence of a base. This is a standard method for forming amide bonds .Molecular Structure Analysis

The molecular structure of this compound would be quite large due to the docosanamide group, which contains 22 carbon atoms. The 5-methylfuran-2-yl group is a five-membered ring with an oxygen atom, and would contribute to the compound’s aromaticity .Chemical Reactions Analysis

As an amide, this compound could participate in various reactions. For example, under acidic or basic conditions, it could undergo hydrolysis to form a carboxylic acid and an amine. The 5-methylfuran-2-yl group could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The long alkyl chain would likely make the compound hydrophobic .Wissenschaftliche Forschungsanwendungen

N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit anti-inflammatory and anti-apoptotic activities, and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of metabolic disorders, such as obesity and diabetes.

Wirkmechanismus

The exact mechanism of action of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been found to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It is also believed to act by inhibiting the production of reactive oxygen species, which are thought to be involved in the development of inflammatory diseases.

Biochemical and Physiological Effects

N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. It has also been found to possess anti-apoptotic effects, and to inhibit the production of reactive oxygen species. Additionally, it has been found to possess antioxidant activity and to modulate the activity of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran in laboratory experiments is its ease of synthesis. It can be synthesized using a relatively simple method, and is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in aqueous solutions, and is rapidly hydrolyzed in the presence of water. Additionally, it has a relatively short half-life in biological systems, and is rapidly metabolized.

Zukünftige Richtungen

There are a variety of potential future directions for the use of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran in scientific research. For example, it could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, it could be used to develop new treatments for metabolic disorders, such as obesity and diabetes. It could also be used to develop new treatments for cancer, as it has been found to possess anti-tumor properties. Furthermore, it could be used to develop new drugs that target specific enzymes, such as COX-2 and LOX, or to develop new drugs that modulate the activity of these enzymes. Finally, it could be used to develop new drugs that target specific signaling pathways, such as the NF-κB pathway, or to develop new drugs that modulate the activity of these pathways.

Synthesemethoden

N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran is synthesized using a method known as lipase-catalyzed transesterification. In this method, an enzyme called a lipase is used to catalyze the reaction between a fatty acid, such as docosahexaenoic acid, and a methyl ester, such as methyl furan. This reaction results in the formation of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran. The reaction is typically carried out at a temperature of between 25-50°C and a pH of 6-7.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]docosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30)29-25-27-24-23-26(2)31-27/h23-24H,3-22,25H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPZIBXYFZYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCC1=CC=C(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)

![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)

![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)